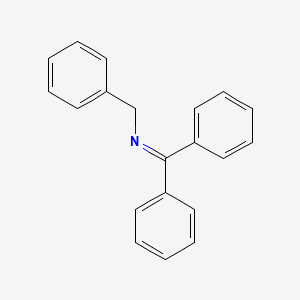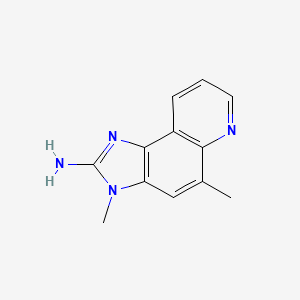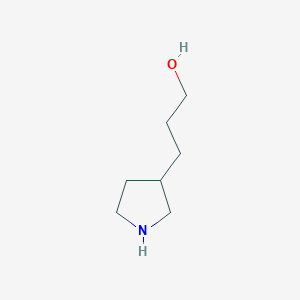
3-(Pyrrolidin-3-yl)propan-1-ol
Übersicht
Beschreibung
3-(Pyrrolidin-1-yl)propan-1-ol, also known as 1-Pyrrolidinepropanol, 3-(1-Pyrrolidyl)-1-propanol, or 1-(3-Hydroxypropyl)pyrrolidine, is a chemical compound with the molecular formula C7H15NO . It is a colorless to light yellow clear liquid .
Molecular Structure Analysis
The molecular weight of 3-(Pyrrolidin-1-yl)propan-1-ol is 129.20 . It has 24 bonds in total, including 9 non-H bonds, 3 rotatable bonds, 1 five-membered ring, 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 1 Pyrrolidine .Physical and Chemical Properties Analysis
3-(Pyrrolidin-1-yl)propan-1-ol is a liquid at 20 degrees Celsius . It has a boiling point of 135 °C/80 mmHg and a flash point of 98 °C . The specific gravity at 20/20 is 0.97 .Wissenschaftliche Forschungsanwendungen
Organocatalysis
A derivative of "3-(Pyrrolidin-3-yl)propan-1-ol" has been explored as a new chiral organocatalyst for asymmetric Michael addition, demonstrating good to high yield and excellent enantioselectivities. This highlights the compound's potential in facilitating stereoselective chemical reactions, which is crucial for the synthesis of chiral drugs and other bioactive molecules (Cui Yan-fang, 2008).
Synthesis of Pyrrolizidines
The compound has been utilized in the synthesis of pyrrolizidines through an acid-mediated annulation reaction, showcasing its versatility in forming structurally complex and biologically significant molecules (Isabel P. Kerschgens & K. Gademann, 2015).
Chiral Auxiliaries and Selectivity Markers
Another application includes its use as a chiral auxiliary and selectivity marker in asymmetric aldol reactions. This derivative significantly influenced the stereoselectivity of reactions, underscoring its importance in the synthesis of enantiomerically pure compounds (E. Hedenström, F. Andersson, & M. Hjalmarsson, 2000).
Anti-inflammatory Agents
Studies on the metabolism of certain derivatives in rat liver subcellular fractions have revealed their potential as anti-inflammatory agents, offering insights into their pharmacological activities and metabolic pathways (Sang Kyu Lee et al., 2006).
α_1 Receptor Antagonists
Derivatives of "this compound" have also been synthesized and evaluated for their α_1 receptor antagonistic activity, indicating their potential applications in treating conditions related to α_1 receptor activity (J. Hon, 2013).
Safety and Hazards
3-(Pyrrolidin-1-yl)propan-1-ol is considered hazardous. It causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
Wirkmechanismus
Target of Action
It is structurally similar to procyclidine , which is known to act on the Muscarinic acetylcholine receptors M1, M2, and M3 . These receptors play a crucial role in the nervous system, affecting smooth muscle contraction, heart rate, and numerous other physiological functions .
Mode of Action
Based on its structural similarity to procyclidine , it may act by blocking central cholinergic receptors , thus balancing cholinergic and dopaminergic activity in the basal ganglia . This could result in antispasmodic effects on smooth muscle .
Biochemical Pathways
Compounds with a pyrrolidine ring, such as this one, are known to be versatile scaffolds for biologically active compounds . They can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Result of Action
Based on its structural similarity to procyclidine , it may exert an antispasmodic effect on smooth muscle and potentially produce mydriasis and reduction in salivation .
Biochemische Analyse
Biochemical Properties
Pyrrolidine compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the compound and the biological context .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
3-pyrrolidin-3-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c9-5-1-2-7-3-4-8-6-7/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOZIRLSDPKUQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901319009 | |
| Record name | 3-Pyrrolidinepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7699-51-6 | |
| Record name | 3-Pyrrolidinepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7699-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrrolo[1,2-a]quinoline-2-carboxylic acid](/img/structure/B3357922.png)
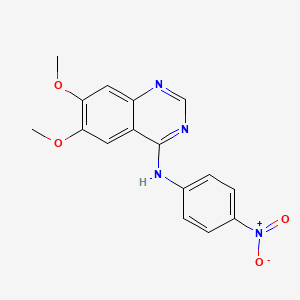
![4-Methyl-1,5,6,7,8,9-hexahydro-2h-cyclohepta[b]pyridin-2-one](/img/structure/B3357939.png)
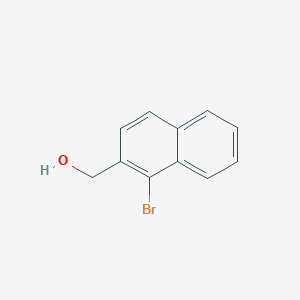
![Pyrido[3,4-e]-1,2,4-triazine](/img/structure/B3357959.png)
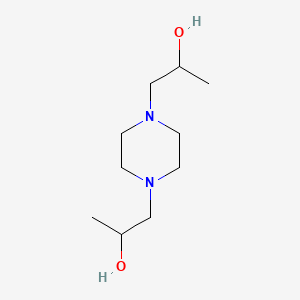
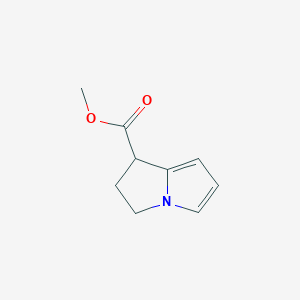
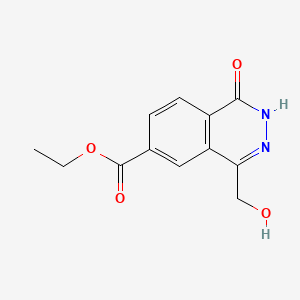
![Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B3357986.png)
![(6-Methyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B3357987.png)
![2-Butylpyrazolo[1,5-a]pyridine](/img/structure/B3357992.png)
